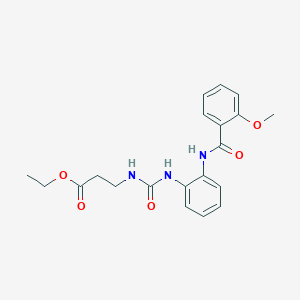

Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate is an ester. Esters are organic compounds that are derived from carboxylic acids and alcohols . They have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Synthesis Analysis

The synthesis of Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate involves commercially available starting materials . It is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis route involves multiple steps and the final product is characterized by IR, 1H NMR, and single crystal X-ray crystallography .Molecular Structure Analysis

Esters, including Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Scientific Research Applications

Catalysts in Chemical Reactions

Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate may find applications as a catalyst in chemical reactions. A study mentioned the use of a palladium complex catalyst for the production of methyl propanoate, highlighting the potential for similar compounds to act as catalysts in chemical synthesis (Clegg et al., 1999).

Crystal Packing and Molecular Interactions

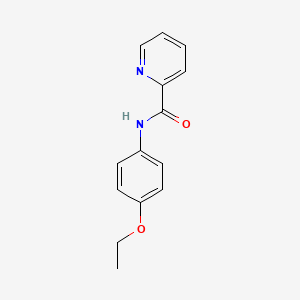

The compound may play a role in crystal packing and molecular interactions. Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, which shares structural similarities, utilized N⋯π and O⋯π interactions, indicating potential for similar interactions in the study of crystal packing involving Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate (Zhang, Wu, & Zhang, 2011).

Natural Product Isolation

It could be significant in the isolation of rarely occurring natural products. A study on Vincetoxicum stocksii isolated compounds similar in structure, suggesting a possible application for Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate in natural product chemistry (Khan et al., 2019).

Chemical Synthesis

This compound might be utilized in chemical synthesis processes. For instance, a study on the synthesis and crystal structure of similar compounds indicates the potential of Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate in the synthesis of new chemical entities (Shang et al., 2011).

Corrosion Inhibition

Another potential application is in corrosion inhibition. Research on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives demonstrates their effectiveness as corrosion inhibitors, suggesting similar capabilities for Ethyl 3-(3-(2-(2-methoxybenzamido)phenyl)ureido)propanoate (Djenane et al., 2019).

properties

IUPAC Name |

ethyl 3-[[2-[(2-methoxybenzoyl)amino]phenyl]carbamoylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-3-28-18(24)12-13-21-20(26)23-16-10-6-5-9-15(16)22-19(25)14-8-4-7-11-17(14)27-2/h4-11H,3,12-13H2,1-2H3,(H,22,25)(H2,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQZPOXPSFPOHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2717583.png)

![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)